Disulfide, bis[2-(phenylthio)phenyl]
Description
Structure
3D Structure
Properties
CAS No. |
58074-47-8 |
|---|---|
Molecular Formula |
C24H18S4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-phenylsulfanyl-2-[(2-phenylsulfanylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S4/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)27-28-24-18-10-8-16-22(24)26-20-13-5-2-6-14-20/h1-18H |
InChI Key |
HIWCOXXWRSVCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2SSC3=CC=CC=C3SC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Disulfide, Bis 2 Phenylthio Phenyl
Direct Oxidation Routes for Thiol Precursors to Disulfide, bis[2-(phenylthio)phenyl]
The most straightforward approach to synthesizing Disulfide, bis[2-(phenylthio)phenyl] is through the oxidative dimerization of its corresponding thiol precursor, 2-(phenylthio)thiophenol. This transformation involves the removal of two hydrogen atoms from two thiol molecules to form a disulfide bond. Various oxidizing agents and conditions can be employed to achieve this.
Utilization of Stoichiometric Oxidants (e.g., Hydrogen Peroxide, Chlorinated Oxidants)
Stoichiometric oxidants are commonly used for the conversion of thiols to disulfides due to their ready availability and operational simplicity. While specific studies on the synthesis of Disulfide, bis[2-(phenylthio)phenyl] using these exact reagents are not extensively detailed in the provided search results, general principles of thiol oxidation can be applied.
Hydrogen peroxide (H₂O₂) is a green and efficient oxidant for this purpose. The reaction is often catalyzed by acids, bases, or metal ions. For the synthesis of Disulfide, bis[2-(phenylthio)phenyl], a potential reaction scheme would involve treating 2-(phenylthio)thiophenol with hydrogen peroxide in a suitable solvent. The reaction conditions, such as temperature and catalyst, would need to be optimized to ensure high yield and prevent over-oxidation to sulfonic acids. nih.govbiolmolchem.com
Chlorinated oxidants, such as sodium hypochlorite (B82951) (NaOCl), can also be effective. These reagents provide a source of electrophilic chlorine that reacts with the thiol to form a sulfenyl chloride intermediate, which then reacts with another thiol molecule to yield the disulfide. Careful control of the reaction stoichiometry and temperature is crucial to avoid side reactions.
Table 1: Common Stoichiometric Oxidants for Thiol Dimerization
| Oxidant | Typical Conditions | Advantages | Potential Drawbacks |
| Hydrogen Peroxide (H₂O₂) | Catalytic acid or base, various solvents | Green byproduct (water), readily available | Risk of over-oxidation, may require catalyst |
| Sodium Hypochlorite (NaOCl) | Aqueous or biphasic systems | Inexpensive, powerful oxidant | Potential for chlorination of aromatic rings |
| Iodine (I₂) | Basic conditions | Mild conditions, high yields for some thiols | Stoichiometric use of halogen, potential for side reactions |
Catalytic Aerobic Oxidation Strategies for Disulfide, bis[2-(phenylthio)phenyl] Precursors
Catalytic aerobic oxidation utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign and economically attractive method. Various catalytic systems, often based on transition metals, have been developed for the aerobic oxidation of thiols.
A notable example that leads to a product structurally related to the target compound is the visible light-induced cascade construction of disulfide and thioether groups. acs.org In this method, a Cu(II)-incorporated conjugated microporous polymer (PPTA-Cu) catalyzes the reaction. acs.org While the specific synthesis of Disulfide, bis[2-(phenylthio)phenyl] is not explicitly detailed, the synthesis of 1-(4-methyl-2-(p-tolylthio)phenyl)-2-(p-tolyl) disulfide from 1,2-di-p-tolyldisulfide demonstrates the feasibility of forming the desired structural motif under these conditions. acs.org The reaction proceeds at room temperature under blue LED light irradiation, highlighting the pivotal role of oxygen. acs.org Other metal-organic frameworks, such as Fe(BTC), have also been shown to be effective catalysts for the aerobic oxidation of thiophenol. rsc.org
Table 2: Catalytic Aerobic Oxidation of Thiols
| Catalyst System | Oxidant | Conditions | Key Features |
| Cu(II)-incorporated Conjugated Microporous Polymer | Oxygen (air) | Visible light (blue LED), room temperature | Green and mild conditions, heterogeneous catalyst |
| Iron Metal-Organic Framework (Fe(BTC)) | Oxygen (air) | 70°C, Acetonitrile (B52724) | Heterogeneous and reusable catalyst |
| Cu₂O Polyhedra | Oxygen (air) | 390 nm LED light, Acetonitrile | Facet-dependent photocatalytic activity |
Electrochemical Oxidation Approaches
Electrochemical synthesis offers a green and highly controllable alternative for the oxidation of thiols to disulfides. nih.gov This method avoids the use of chemical oxidants by employing an electric current to drive the oxidation process. The electrosynthesis of organodisulfides can be performed in a flow cell, which allows for precise control over reaction parameters and scalability. nih.gov
For the synthesis of Disulfide, bis[2-(phenylthio)phenyl], an electrochemical approach would involve the anodic oxidation of 2-(phenylthio)thiophenol in a suitable electrolyte solution. The thiolate anion is oxidized at the anode to form a thiyl radical, which then dimerizes to form the disulfide. This method is recognized as an environmentally friendly and sustainable way to form disulfide bonds. nih.gov
Coupling Reactions for the Formation of Disulfide, bis[2-(phenylthio)phenyl] Linkages
An alternative to the direct oxidation of thiols is the formation of the disulfide linkage through various coupling reactions. These methods can involve the reaction of aryl halides with a sulfur source or the coupling of pre-formed thiol-derived species.
Metal-Catalyzed Coupling of Aryl Halides and Thiols
Transition metal-catalyzed cross-coupling reactions, particularly Ullmann-type couplings, are powerful tools for the formation of carbon-sulfur bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org While typically used to synthesize thioethers, under certain conditions, these reactions can lead to the formation of disulfides. The reaction generally involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. wikipedia.orgnih.gov
For the synthesis of Disulfide, bis[2-(phenylthio)phenyl], a plausible route could involve the Ullmann coupling of a 2-halo-(phenylthio)benzene derivative with a sulfur transfer reagent like thiourea. Thiourea can serve as a source of sulfur, which, under the reaction conditions, could lead to the formation of the disulfide. researchgate.netmdpi.com The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield of the desired disulfide and minimizing the formation of thioether byproducts.
Table 3: Key Components in Metal-Catalyzed C-S Coupling for Disulfide Synthesis
| Component | Role | Examples |
| Metal Catalyst | Facilitates oxidative addition and reductive elimination | Copper(I) iodide, Palladium complexes |
| Ligand | Stabilizes the metal center and modulates reactivity | Phenanthroline, 1,2-bis(diphenylphosphino)benzene |
| Base | Deprotonates the thiol or activates the sulfur source | Potassium carbonate, Cesium carbonate |
| Sulfur Source | Provides the sulfur atoms for the disulfide bond | Thiols, Thiourea, Carbon disulfide |
Photochemical and Radical-Mediated Coupling Reactions
Photochemical and radical-mediated reactions offer another avenue for the synthesis of disulfides from thiols. These reactions typically proceed through the formation of thiyl radicals, which then dimerize.
A specific example relevant to the synthesis of a structurally similar compound involves a visible light-induced cascade reaction promoted by a Cu(II)-incorporated conjugated microporous polymer. acs.org In this process, phenylthiol is converted to a 2-phenylthiodiphenyl disulfide derivative. The reaction is initiated by visible light, which promotes the formation of radical intermediates that subsequently couple to form the disulfide and thioether functionalities. acs.org This dual photoredox metal catalysis provides an effective method for preparing a variety of 2-phenylthiophene (B1362552) disulfides from phenylthiols. acs.org
Another general approach involves the visible light-promoted coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS₂). beilstein-journals.org This method proceeds under mild conditions and is applicable to a wide range of substrates, offering an environmentally friendly pathway to diaryl disulfides. beilstein-journals.org The reaction is believed to proceed via a radical pathway facilitated by the photodecomposition of the diazonium salt. beilstein-journals.org
Nucleophilic Substitution-Based Protocols
Nucleophilic substitution reactions represent a fundamental and widely employed strategy for the formation of disulfide bonds. These protocols typically involve the reaction of a thiol or thiolate with an electrophilic sulfur species. In the context of unsymmetrical diaryl disulfides, this can be achieved by reacting a thiophenol with a sulfonyl chloride in the presence of a phosphine (B1218219) mediator, such as triphenylphosphine (B44618) (PPh₃). This method proceeds through a nucleophilic substitution pathway and offers a catalyst- and base-free approach to forming the S–S bond from readily available starting materials. rsc.org
Another common nucleophilic substitution approach is the reaction of a thiol with a sulfenyl chloride. nih.gov The sulfenyl chloride, being a potent electrophile, readily reacts with the nucleophilic thiol to form the disulfide bond. For the specific synthesis of the symmetrical disulfide, Disulfide, bis[2-(phenylthio)phenyl], a plausible route would involve the dimerization of 2-(phenylthio)benzenethiol. This could be achieved through oxidation or by reacting the thiolate with a suitable electrophilic sulfur transfer reagent.
A general representation of the synthesis of an unsymmetrical disulfide via the reaction of a thiol with a sulfenyl chloride is depicted below:
R-SH + R'-SCl → R-S-S-R' + HClWhere R and R' represent different aryl groups.
The reactivity of the disulfide bond itself is characterized by its susceptibility to cleavage by nucleophiles. nih.gov This reactivity is central to both the synthesis and biological activity of disulfide-containing compounds. The lability of the S-S bond allows for its heterolytic cleavage, a process that is significant in various biological systems involving nucleophiles like glutathione. nih.gov
Advanced Synthetic Protocols for Structurally Related Diaryl Disulfides and Thioethers
To address the limitations of traditional methods and expand the scope of accessible organosulfur compounds, a range of advanced synthetic protocols have been developed. These methodologies often employ transition metal catalysts or novel reaction concepts to achieve higher efficiency, selectivity, and functional group compatibility.
A novel approach to synthesizing functionalized diaryl disulfides involves the ring-opening of benzo[b]thiophene-2,3-diones. This method provides a pathway to symmetrically substituted diaryl disulfides. The reaction proceeds via nucleophilic attack on the dione (B5365651) system, leading to the cleavage of the heterocyclic ring and subsequent formation of the disulfide bond. This transformation offers access to diaryl disulfides bearing various functional groups, depending on the substitution pattern of the starting benzo[b]thiophene-2,3-dione.
Iodine-catalyzed C-H sulfenylation has emerged as a powerful tool for the direct formation of C–S bonds, providing access to aryl sulfides. These reactions can utilize diaryl disulfides as the sulfenylating agent. The protocol often involves the use of an oxidant, and in some cases, can be performed in environmentally benign solvents like water. acs.orgmdpi.com The iodine catalyst facilitates the activation of the disulfide, enabling the electrophilic attack on electron-rich arenes or heterocycles, such as indoles. rsc.orgnih.gov This methodology avoids the pre-functionalization of the aromatic substrate, offering a more atom-economical route to aryl sulfides.
Table 1: Examples of Iodine-Catalyzed Sulfenylation of Indoles with Disulfides
| Entry | Indole Substrate | Disulfide | Product | Yield (%) |
| 1 | 1H-Indole | Diphenyl disulfide | 3-(Phenylthio)-1H-indole | 95 |
| 2 | 5-Methoxy-1H-indole | Diphenyl disulfide | 5-Methoxy-3-(phenylthio)-1H-indole | 88 |
| 3 | 1H-Indole | Bis(4-chlorophenyl) disulfide | 3-((4-Chlorophenyl)thio)-1H-indole | 76 |
| 4 | 1H-Indole | Bis(2-bromophenyl) disulfide | 3-((2-Bromophenyl)thio)-1H-indole | 78 |
| 5 | 1H-Indole | Bis(3,4-dimethoxyphenyl) disulfide | 3-((3,4-Dimethoxyphenyl)thio)-1H-indole | 95 |
Data compiled from studies on the iodine-catalyzed sulfenylation of indoles. acs.org
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the formation of C–S bonds. The coupling of aryl triflates with thiols provides a versatile and efficient route to diaryl sulfides. researchgate.netrsc.orgsemanticscholar.org Aryl triflates are readily prepared from phenols, making them attractive coupling partners. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is often crucial for achieving high yields and broad substrate scope. This methodology is tolerant of a wide range of functional groups on both the aryl triflate and the thiol. semanticscholar.org
Table 2: Palladium-Catalyzed Coupling of Aryl Triflates with Thiols
| Entry | Aryl Triflate | Thiol | Catalyst/Ligand | Base | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl triflate | Thiophenol | Pd(OAc)₂ / DPEphos | Cs₂CO₃ | 4-tert-Butylphenyl(phenyl)sulfane | 95 |
| 2 | 4-Cyanophenyl triflate | 4-Methylthiophenol | Pd(OAc)₂ / DPEphos | Cs₂CO₃ | 4-Cyanophenyl(p-tolyl)sulfane | 93 |
| 3 | Naphthalen-2-yl triflate | Thiophenol | Pd(OAc)₂ / DPEphos | Cs₂CO₃ | Naphthalen-2-yl(phenyl)sulfane | 98 |
| 4 | 4-Acetylphenyl triflate | 4-Methoxythiophenol | Pd(OAc)₂ / DPEphos | Cs₂CO₃ | 4-Acetylphenyl(4-methoxyphenyl)sulfane | 96 |
Representative examples from palladium-catalyzed C-S cross-coupling reactions.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for the synthesis of complex molecules. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. wikipedia.orgorganic-chemistry.org This reaction has been utilized in the synthesis of intricate organosulfur ligands. By incorporating azide (B81097) and alkyne functionalities into sulfur-containing building blocks, complex ligands with triazole cores can be readily assembled. These ligands can then be used in catalysis or for the development of functional materials. The modular nature of click chemistry allows for the rapid generation of libraries of organosulfur compounds for various applications. nih.govpolimi.it
A general scheme for the synthesis of a sulfur-containing ligand via CuAAC is as follows:
R-S-R'-N₃ + HC≡C-R'' → R-S-R'-(1,2,3-triazole)-R''This reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. nih.gov
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of aqueous reaction media, are being increasingly applied to the synthesis of organosulfur compounds. Copper-catalyzed reactions have been developed for the synthesis of diaryl disulfides in aqueous solvent systems. For instance, the reaction of aryl iodides with thioglycolic acid as a sulfur source can be directed to selectively produce either diaryl disulfides or arylthio acetic acids by tuning the aqueous solvent system (e.g., aqueous DMSO vs. aqueous DMF). organic-chemistry.org These methods reduce the reliance on volatile organic solvents and often utilize readily available and inexpensive catalysts and reagents. organic-chemistry.org The use of water as a solvent not only offers environmental benefits but can also influence the reactivity and selectivity of the transformation.
Derivatization and Functionalization Strategies for Disulfide, bis[2-(phenylthio)phenyl]
The structure of "Disulfide, bis[2-(phenylthio)phenyl]" presents multiple sites for chemical modification: the aromatic rings, the thioether linkages, and the disulfide bond itself.
Modification of Aromatic Rings within the Disulfide, bis[2-(phenylthio)phenyl] Framework
The phenyl rings in the molecule are susceptible to electrophilic aromatic substitution, although the presence of both thioether and disulfide groups will influence the regioselectivity of these reactions. Thioether groups are generally ortho-, para-directing activators, while the disulfide group's directing effect is less pronounced.
One potential method for arylthiolation involves the generation of disulfide radical cations. rsc.org Oxidation of a diaryl disulfide can produce a radical cation that can then react with an aromatic ring to form a new C-S bond. rsc.org This suggests that under specific oxidative conditions, intermolecular reactions could potentially occur, leading to more complex structures.
Standard electrophilic aromatic substitution reactions such as nitration or halogenation could also be envisioned. For instance, nitration of diaryl thiosulfonates, which are structurally related, has been achieved using catalysts like AgNO₃/BF₃·OEt₂. nih.gov Applying similar conditions to "Disulfide, bis[2-(phenylthio)phenyl]" would likely lead to the introduction of nitro groups on the aromatic rings, which could then be further transformed.
Table 2: Proposed Aromatic Ring Functionalization Reactions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mono- or di-nitro derivatives |
| Bromination | Br₂, FeBr₃ | Mono- or di-bromo derivatives |
Functional Group Interconversions on the Thioether Moieties
The thioether linkages are prime targets for oxidation. Selective oxidation of thioethers to sulfoxides is a well-established transformation and can be achieved with a variety of reagents to prevent over-oxidation to the sulfone. rsc.orgmanavchem.com Catalytic systems, such as those based on polyoxomolybdates, have shown high efficiency and selectivity for this conversion. rsc.org The use of such a catalyst with an oxidant like hydrogen peroxide could potentially convert one or both of the thioether groups in "Disulfide, bis[2-(phenylthio)phenyl]" to the corresponding sulfoxides. Further oxidation under more forcing conditions could yield the sulfones. manavchem.com
Table 3: Proposed Oxidation of Thioether Moieties
| Target Functional Group | Reagents | Conditions |
|---|---|---|
| Sulfoxide | H₂O₂, PABA-modified polyoxomolybdate catalyst | Room Temperature |
PABA = p-aminobenzoic acid rsc.org
Strategies for Introducing Chiral Elements into Similar Disulfide Frameworks
Introducing chirality into the "Disulfide, bis[2-(phenylthio)phenyl]" framework could be achieved through several strategies, primarily focusing on creating atropisomers or derivatizing the sulfur atoms.
Atropisomerism can arise from hindered rotation around the S-S bond or C-S bonds if bulky substituents are introduced onto the aromatic rings. An enantioselective synthesis of atropisomeric biaryls has been achieved through the addition of thiophenols to aryl-naphthoquinones catalyzed by cinchona alkaloids. nih.gov A similar strategy could be envisioned where a suitably substituted precursor to one half of the disulfide molecule, containing a prochiral axis, undergoes an enantioselective reaction before the final disulfide formation.
Another approach involves the synthesis of chiral sulfimides from prochiral sulfides. researchgate.net While this would modify the thioether portion of the molecule, it represents a viable method for introducing a stereocenter at the sulfur atom.
The enantioselective preparation of atropisomeric biaryl trifluoromethylsulfanes has been reported via the ring-opening of cyclic diaryliodoniums. rsc.org This highlights the potential of using pre-functionalized, axially chiral building blocks to construct complex chiral molecules containing sulfur.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Disulfide, bis[2-(phenylthio)phenyl] |
| 2-(phenylthio)thiophenol |
| Iodine |
| Hydrogen peroxide |
| Silver nitrate |
| Boron trifluoride etherate |
| Nitric acid |
| Sulfuric acid |
| Bromine |
| Iron(III) bromide |
| Acetyl chloride |
| Aluminum chloride |
| m-Chloroperoxybenzoic acid |
In-depth Analysis of the Coordination Chemistry of Disulfide, bis[2-(phenylthio)phenyl] Is Not Available in Publicly Accessible Literature
A thorough review of available scientific literature reveals a significant lack of specific research focused on the coordination chemistry of the compound Disulfide, bis[2-(phenylthio)phenyl] . Consequently, it is not possible to provide a detailed, evidence-based article on its behavior as a multifunctional ligand system or the synthesis and characterization of its specific transition metal complexes as requested.
The field of coordination chemistry extensively covers ligands containing thioether and disulfide functional groups. Research is available for structurally related, but distinct, molecules such as 1,4-bis(phenylthio)butane nih.govresearchgate.net, bis(2-bromophenyl)disulfide researchgate.net, and various other tetradentate N2S2 ligands rsc.org. This body of work demonstrates the capability of thioether sulfur atoms to act as effective donors to transition metals and, in some cases, the involvement of the disulfide linkage in forming metal complexes.
However, the specific architecture of Disulfide, bis[2-(phenylthio)phenyl], which combines both thioether and disulfide moieties in a unique steric and electronic arrangement, has not been the subject of detailed coordination studies in the available literature. Therefore, information regarding its potential as a multifunctional ligand, including the individual or cooperative binding roles of its thioether and disulfide groups, remains uncharacterized. Similarly, there are no specific reports on the synthesis and characterization of its complexes with copper, nickel, palladium, or platinum.
Until research focusing specifically on the coordination behavior of Disulfide, bis[2-(phenylthio)phenyl] is published, a scientifically accurate and detailed article on this topic cannot be constructed.
Coordination Chemistry of Disulfide, Bis 2 Phenylthio Phenyl
Synthesis and Characterization of Transition Metal Complexes with Disulfide, bis[2-(phenylthio)phenyl]
Iron and Ruthenium Complexes
The interaction of Disulfide, bis[2-(phenylthio)phenyl] with iron and ruthenium, particularly with their low-valent carbonyl precursors, often leads to the activation and cleavage of the disulfide bond.
Iron Complexes: The reaction of organic disulfides with iron carbonyls, such as Fe₂(CO)₉ or Fe₃(CO)₁₂, is a well-established route to diiron(I) dithiolato carbonyl complexes of the type Fe₂(μ-SR)₂(CO)₆. nih.gov This reaction proceeds via oxidative addition of the S-S bond to the low-valent iron centers. nih.gov It is therefore anticipated that Disulfide, bis[2-(phenylthio)phenyl] would react similarly, yielding a diiron hexacarbonyl complex where the two iron atoms are bridged by the two thiolate ligands resulting from the S-S bond scission. The flexibility and steric bulk of the ligand backbone can influence the geometry and stability of the resulting iron-sulfur cluster. nih.gov
Ruthenium Complexes: Ruthenium exhibits versatile coordination chemistry with thioether and disulfide ligands. wikipedia.orgresearchgate.netnih.gov While S-S bond cleavage is possible, ruthenium complexes where the disulfide ligand coordinates intact are also known. For instance, new ruthenium(II) complexes containing two 1,10-phenanthroline (B135089) ligands and a chelating bis-thioether have been synthesized and characterized. researchgate.net In these cases, the thioether moieties bind to the ruthenium center. researchgate.net Depending on the reaction conditions and the specific ruthenium precursor used, Disulfide, bis[2-(phenylthio)phenyl] could act as a chelating S,S'-thioether ligand or undergo oxidative addition to form dithiolate-bridged ruthenium clusters. The coordination of thioether ligands to ruthenium centers has been extensively studied, leading to complexes with varying geometries and reactivities. wikipedia.orgresearchgate.netucl.ac.uk
Table 2: Expected Reactivity and Products with Iron and Ruthenium
| Metal | Precursor | Expected Reaction | Product Type | Reference |
| Iron | Fe₂(CO)₉ / Fe₃(CO)₁₂ | Oxidative addition (S-S cleavage) | Diiron dithiolato hexacarbonyl | nih.gov |
| Ruthenium | Ru(II/III) salts | Chelation or Oxidative addition | Chelated thioether or Dithiolate-bridged | researchgate.netresearchgate.net |
Silver(I) Complexes
Silver(I), as a soft metal ion, has a strong affinity for soft sulfur donors, making Disulfide, bis[2-(phenylthio)phenyl] an excellent ligand for the construction of silver(I) coordination complexes. The flexible nature of dithioether ligands often leads to the formation of coordination polymers with diverse structural motifs. nih.govresearchgate.net
Research on similar ligands, such as 1,4-bis(phenylthio)butane, has shown that reaction with silver(I) salts under varying conditions (e.g., solvent, metal-to-ligand ratio, counteranions) can produce a variety of two-dimensional (2D) coordination polymers. nih.gov These structures often feature large macrometallacyclic rings, with the silver(I) centers typically adopting a tetracoordinate geometry. nih.gov The flexible dithioether ligands bridge the Ag(I) ions to form extended networks. nih.govrsc.org It is highly probable that Disulfide, bis[2-(phenylthio)phenyl] would behave similarly, acting as a bridging ligand to form one-, two-, or three-dimensional coordination polymers with Ag(I). The precise architecture of these polymers would be influenced by the ligand's conformation and the nature of the counteranion present in the silver salt.
Chromium, Molybdenum, and Tungsten Complexes
The coordination chemistry of Group 6 metals—chromium, molybdenum, and tungsten—with sulfur-containing ligands is often centered around their carbonyl complexes. Reactions typically involve the substitution of one or more carbon monoxide (CO) ligands by the donor atoms of the incoming ligand.
Molybdenum and Tungsten Complexes: Molybdenum and tungsten carbonyls are known to react with thioether and disulfide ligands. researchgate.netnih.gov The reaction of [MI₂(CO)₃(NCCH₃)₂] (M = Mo, W) with diphosphazane ligands, for example, results in the formation of seven-coordinated complexes where the new ligand replaces the acetonitrile (B52724) molecules. researchgate.net Furthermore, simple molybdenum and tungsten carbonyls can react with elemental sulfur to produce carbonyl sulfide (B99878) (COS), indicating their potential to interact with and possibly cleave the disulfide bond of Disulfide, bis[2-(phenylthio)phenyl]. nih.gov However, tungsten disulfide (WS₂) itself is a stable, layered inorganic compound. wikipedia.orgossila.comossila.com The coordination of Disulfide, bis[2-(phenylthio)phenyl] to Mo(0) or W(0) centers would likely occur through the thioether sulfur atoms, potentially leading to stable carbonyl complexes where the disulfide linkage may or may not remain intact, depending on the reaction's stoichiometry and thermal conditions. chemrxiv.orgnih.gov
Chromium Complexes: Chromium carbonyl complexes also serve as precursors for coordination with various ligands. Thioether complexes of chromium, such as Cr(CO)₅(SMe₂), are well-characterized. wikipedia.org The reaction of Cr(CO)₆ with Disulfide, bis[2-(phenylthio)phenyl] would be expected to proceed via photochemical or thermal substitution of CO ligands, leading to a complex where the ligand is coordinated through its thioether sulfur atoms.
Ligand Design Principles and Coordination Motifs
The structural diversity of complexes formed by Disulfide, bis[2-(phenylthio)phenyl] is a direct consequence of its inherent design features, including the number and type of donor atoms and its conformational flexibility.
Monodentate, Bidentate, and Multidentate Coordination Geometries
Disulfide, bis[2-(phenylthio)phenyl] possesses four potential sulfur donor atoms, allowing for various coordination modes.
Monodentate Coordination: In this mode, the ligand would bind to a metal center through a single thioether sulfur atom. This is a common coordination mode for simple thioethers. wikipedia.org While less common for a polydentate ligand, it might occur if steric hindrance prevents chelation or if the metal center is coordinatively saturated by other ligands. nih.gov
Bidentate Coordination: This is a highly probable coordination mode. The ligand can act as a bidentate chelating agent, using the two thioether sulfur atoms to form a large macrocyclic ring around a single metal center. The formation of stable eleven-membered chelate rings has been observed with structurally related ligands. nih.gov Alternatively, it can function as a bidentate bridging ligand, linking two different metal centers, with each metal binding to one of the thioether sulfurs. This bridging mode is common in the formation of coordination polymers. nih.gov
Multidentate Coordination: While coordination involving the disulfide sulfur atoms is less common for first-row transition metals in their usual oxidation states, researchgate.net they can interact with certain metal centers. The ligand could potentially act as a tetradentate ligand, coordinating through all four sulfur atoms to a single metal or bridging multiple metals in more complex clusters. Tetradentate N₂S₂ ligands, for example, are known to form a variety of geometries with transition metals. rsc.org The ability to switch between different coordination modes (e.g., chelating vs. bridging) makes this ligand a versatile building block in coordination chemistry. researchgate.net
Influence of Ligand Conformation on Metal Coordination
The conformation adopted by the Disulfide, bis[2-(phenylthio)phenyl] ligand is a critical factor that dictates the resulting coordination geometry. The ligand is not rigid and possesses several rotatable bonds: the C-S bonds of the thioethers, the S-S disulfide bond, and the C-C bonds linking the thioether to the phenyl ring.
The dihedral angle of the C-S-S-C unit and the orientation of the two phenylthio)phenyl moieties relative to each other will determine the distance and spatial relationship between the two thioether sulfur donors. A conformation that brings these two sulfur atoms into proximity will favor the formation of a mononuclear chelate complex. scirp.org Conversely, a more extended or anti conformation would predispose the ligand to act as a bridging unit, connecting two separate metal centers and facilitating the assembly of coordination polymers or dinuclear complexes. nih.gov The steric bulk of the phenyl groups can also influence the coordination environment, potentially restricting access to the metal center and favoring lower coordination numbers or specific isomers. The interplay between the ligand's intrinsic conformational preferences and the coordination requirements of a given metal ion ultimately determines the final structure of the complex. rsc.orgnih.gov
Solvent Effects on Metal Coordination Thermodynamics and Selectivity
The interaction between metal ions and sulfur-containing ligands like Disulfide, bis[2-(phenylthio)phenyl], which possesses four soft thioether and disulfide sulfur donors, is profoundly influenced by the solvent environment. The thermodynamics of complex formation—encompassing both the stability (Gibbs free energy, ΔG) and the associated enthalpy (ΔH) and entropy (ΔS) changes—as well as the selectivity of the ligand for different metal ions, are not intrinsic properties of the ligand and metal alone but are modulated by competitive interactions with solvent molecules.
Research on analogous thioether ligands demonstrates that the stability of their metal complexes is significantly lower in strongly coordinating solvents, such as dimethylsulfoxide (DMSO), compared to weakly coordinating solvents like acetonitrile (AN). researchgate.net This is primarily due to the strong solvation of metal cations by polar, coordinating solvents, which makes the displacement of solvent molecules by the ligand less energetically favorable. For instance, the formation of zinc(II) and cadmium(II) complexes with thioether macrocycles, which readily occurs in acetonitrile, is completely inhibited in DMSO because of the high solvation energy of these ions in DMSO. researchgate.net
The solvent also plays a critical role in modulating the selectivity of a ligand for different metal ions. Studies on thioether complexes with mercury(II) and silver(I) show that the high selectivity for Hg²⁺ over Ag⁺ observed in acetonitrile is substantially leveled in DMSO. researchgate.net This indicates that the intrinsic affinity of the metal for the sulfur donor is tempered by the solvent's ability to stabilize the metal ion. In the case of Disulfide, bis[2-(phenylthio)phenyl], it is expected that its coordination to soft metal ions would be favored in less polar, non-coordinating solvents. In contrast, in strongly donor solvents, the stability of the resulting complexes would decrease, and the ligand's selectivity for a series of metal ions would be altered due to the competitive nature of metal-solvent interactions.
Table 1: Principles of Solvent Effects on Thioether-Metal Coordination
| Parameter | Effect of Increasing Solvent Coordinating Ability (e.g., from Acetonitrile to DMSO) | Thermodynamic Rationale |
|---|---|---|
| Complex Stability (K) | Decreases | The metal-solvent interaction becomes stronger, making ligand substitution less favorable (less negative ΔG). |
| Coordination Enthalpy (ΔH) | Becomes less exothermic | A larger energy penalty is required to desolvate the metal ion before ligand coordination can occur. |
| Metal Ion Selectivity | Generally decreases (levels out) | Strong solvation can mask the intrinsic differences in affinity between different metal ions for the sulfur donors. |
| Reaction Feasibility | May be inhibited | For some metal ions, the solvation energy in a strong donor solvent can be too high to be overcome by the energy of complexation. researchgate.net |
Structural Features of Disulfide, bis[2-(phenylthio)phenyl] Metal Complexes
Analysis of Chelate Ring Formation and Strain
When both thioether sulfur atoms on one phenyl ring coordinate to a metal, a seven-membered chelate ring is formed (M-S-C-C-C-C-S). If the ligand bridges two metal centers, various smaller or larger ring structures are possible. However, if the ligand wraps around a single metal ion to achieve a higher coordination number, it would form very large and conformationally flexible metallacycles. For example, coordination involving a thioether sulfur from each arm of the molecule would result in a large 13-membered ring (M-S-C₆H₄-S-S-C₆H₄-S).
Table 2: Factors Influencing Chelate Ring Strain in Sulfur-Containing Complexes
| Factor | Influence on Chelate Ring and Complex Stability |
|---|---|
| Ring Size | Small rings (4-5 members) can have high angle strain. Medium rings (8-11 members) can suffer from transannular strain. Large rings (>12 members) are more flexible but entropically less favored. |
| Metal Ion Geometry | The ligand must bend to accommodate the metal's preferred geometry (e.g., tetrahedral, square planar, octahedral), which can induce strain. |
| S-C-C and C-S-S Bond Angles | The natural bond angles within the ligand backbone must be distorted to achieve chelation, leading to angle strain. |
| Torsional Strain | Eclipsing interactions along the bonds of the chelate ring can destabilize the complex. The ring will adopt a conformation (e.g., chair, boat) to minimize this. |
Role of Weak Sulfur Interactions in Crystal Structures
The solid-state structures of metal complexes derived from Disulfide, bis[2-(phenylthio)phenyl] are expected to be significantly influenced by a variety of weak, non-covalent interactions involving its sulfur atoms and phenyl rings. These interactions, while individually weak, collectively play a crucial role in dictating the crystal packing, supramolecular assembly, and even the conformation of the complex itself.
Given the presence of multiple sulfur atoms and aromatic rings, several types of weak interactions are anticipated:
C–H···S Interactions: The sulfur atoms, acting as weak Lewis bases, can serve as acceptors for hydrogen bonds from C-H groups on adjacent molecules. These C–H···S interactions are frequently observed in the crystal structures of sulfur-containing compounds and are important in directing their three-dimensional architecture. nih.govnih.gov
π–π Stacking: The multiple phenyl rings in the ligand provide ample opportunity for π–π stacking interactions between neighboring complexes. These interactions occur when the aromatic rings pack in a face-to-face or offset manner, contributing significantly to the lattice energy. nih.gov
S···S Interactions: Close contacts between sulfur atoms of adjacent molecules, at distances less than the sum of their van der Waals radii (approx. 3.70 Å), can be stabilizing. These chalcogen-chalcogen interactions are recognized as important structure-directing forces in sulfur-rich compounds. researchgate.net
S···π Interactions: An interaction can occur where a sulfur atom on one molecule is positioned over the face of an aromatic ring of a neighboring molecule. This is a recognized non-covalent bond that plays a role in the structure of sulfur-containing biological molecules and synthetic crystals. researchgate.net
The interplay of these forces determines the final crystal lattice. The conformation of the flexible Disulfide, bis[2-(phenylthio)phenyl] ligand within the complex can create pockets or surfaces rich in sulfur atoms or phenyl rings, which then guide the assembly into specific supramolecular motifs like chains, sheets, or three-dimensional networks.
Table 3: Common Weak Interactions in Sulfur-Rich Crystal Structures
| Interaction Type | Description | Typical Distance Range (Å) | Structural Role |
|---|---|---|---|
| C–H···S Hydrogen Bond | A weak hydrogen bond between a C-H donor and a sulfur atom acceptor. | H···S: ~2.8 - 3.0 | Links molecules into chains or networks. nih.govnih.gov |
| π–π Stacking | Attractive interaction between the π-systems of aromatic rings. | Centroid-Centroid: ~3.5 - 3.8 | Stabilizes crystal packing through columnar or layered arrangements. nih.gov |
| S···S Chalcogen Bond | A net attractive interaction between electrophilic and nucleophilic regions of two sulfur atoms. | ~3.2 - 3.7 | Forms dimers or extended chains, influencing molecular packing. researchgate.net |
| S···π Interaction | Interaction of a sulfur atom with the face of an aromatic π-system. | S···Ring Centroid: ~3.5 - 5.0 | Contributes to the stabilization of specific molecular conformations and packing arrangements. researchgate.net |
Reaction Mechanisms and Reactivity of Disulfide, Bis 2 Phenylthio Phenyl
Homolytic Cleavage of the Disulfide Bond
The sulfur-sulfur bond in Disulfide, bis[2-(phenylthio)phenyl] can undergo homolytic cleavage when subjected to energy in the form of heat or light, such as ultraviolet (UV) irradiation. This process results in the formation of two identical sulfur-centered radicals, known as thiyl radicals. beilstein-journals.org
Reaction Scheme: (PhS-C₆H₄)-S-S-(C₆H₄-SPh) + hν or Δ → 2 (PhS-C₆H₄)-S•
The generated 2-(phenylthio)phenylthiyl radical is a key intermediate that can initiate various subsequent reactions. The cleavage is a reversible process, and in the absence of other reactants or radical traps, the two thiyl radicals can recombine to reform the disulfide bond. The direct acetyl radical attack at a sulfur atom can also trigger the concomitant cleavage of the S–S bond in a process known as S(H)2. nih.gov This pathway is often favored over other potential radical-initiated reactions due to a substantially lower activation energy. nih.gov
Factors influencing this cleavage include:
Energy Input: Higher energy (shorter wavelength light) or higher temperatures increase the rate of cleavage.
Solvent: The solvent can influence the stability and subsequent reaction pathways of the generated radicals.
Presence of Initiators: Radical initiators can promote the cleavage at lower temperatures.
Heterolytic Cleavage and Electrophilic Reactions
Heterolytic cleavage involves the breaking of the S-S bond where one sulfur atom retains both electrons from the bond, forming a thiolate anion and a sulfenium cation. This type of cleavage is typically facilitated by the attack of either a nucleophile or an electrophile.
Nucleophilic Cleavage: A nucleophile (Nu⁻) attacks one of the sulfur atoms of the disulfide bond in a reaction analogous to an S(N)2 substitution. nih.gov This breaks the S-S bond, yielding a thiolate and a new sulfur-nucleophile compound.
Reaction Scheme: (PhS-C₆H₄)-S-S-(C₆H₄-SPh) + Nu⁻ → (PhS-C₆H₄)-S⁻ + (PhS-C₆H₄)-S-Nu
The reactivity of the disulfide bond towards nucleophiles makes it a target for various reagents. The deprotonated form of thiols, the thiolate anion, is a particularly effective nucleophile in these thiol-disulfide exchange reactions. nih.gov
Electrophilic Reactions: Electrophiles can also attack the disulfide bond. For instance, halogens like chlorine (Cl₂) react with diaryl disulfides in a process known as the Zincke disulfide cleavage to yield sulfenyl chlorides. wikipedia.org
Reaction Scheme: (PhS-C₆H₄)-S-S-(C₆H₄-SPh) + Cl₂ → 2 (PhS-C₆H₄)-SCl
These resulting sulfenyl chlorides are versatile intermediates in organic synthesis.
Radical Addition Reactions (e.g., Thiol-yne Reactions with Alkynes)
The thiyl radicals generated from the homolytic cleavage of Disulfide, bis[2-(phenylthio)phenyl] can participate in radical addition reactions with unsaturated molecules like alkenes and alkynes. rsc.org The addition to an alkyne is a key step in the thiol-yne reaction. researchgate.net
The mechanism proceeds in two main steps:
Addition: The thiyl radical adds to the carbon-carbon triple bond of an alkyne, forming a vinyl radical intermediate.
Chain Transfer: This vinyl radical then abstracts a hydrogen atom from a thiol (if present) or attacks another disulfide molecule to propagate the radical chain and form a bis(thio)alkene product.
When reacting with diphenyl disulfide, for example, the intermediate vinyl radical can undergo an S(H)2 reaction with the disulfide to yield a 1,2-bis(phenylthio)ethylene (B1583021) adduct. A similar reaction is expected for Disulfide, bis[2-(phenylthio)phenyl]. The disulfide-yne reaction offers the advantage of 100% atom economy as it does not require the prior reduction of the disulfide to a thiol. researchgate.net
| Reactant Type | Reaction Name | Key Intermediate | Product Type |
| Alkyne | Thiol-yne / Disulfide-yne | Vinyl Radical | Vinyl Dithioether |
| Alkene | Thiol-ene / Disulfide-ene | Carbon-centered Radical | Thioether / Thioacetal |
Nucleophilic Reactivity of the Thioether Moieties
Beyond the disulfide bond, the two thioether (phenylthio) groups in the molecule possess lone pairs of electrons on their sulfur atoms, making them nucleophilic. masterorganicchemistry.com This allows them to react with various electrophiles.
A primary reaction of thioethers is their reaction with alkyl halides (R-X) to form sulfonium (B1226848) salts.
Reaction Scheme: (PhS-C₆H₄)-S-(C₆H₄-SPh) + R-X → [(PhS-C₆H₄)-S⁺(R)-(C₆H₄-SPh)] X⁻
The nucleophilicity of sulfur is generally greater than that of oxygen, its lighter cousin in the periodic table, because its electrons are held less tightly. masterorganicchemistry.com This makes thioethers more reactive nucleophiles than ethers in S(N)2 reactions. masterorganicchemistry.com The reactivity can be influenced by steric hindrance around the sulfur atom and the nature of the electrophile.
Umpolung Strategies in Disulfide Chemistry
Umpolung, or polarity reversal, is a synthetic strategy that inverts the normal reactivity of a functional group. rsc.organu.edu.au In the context of disulfide chemistry, the sulfur atoms are typically considered electrophilic, reacting with nucleophiles. Umpolung strategies aim to make a sulfur atom behave as a nucleophile.
While specific umpolung applications for Disulfide, bis[2-(phenylthio)phenyl] are not widely documented, the general concept can be applied. For example, generating a thiolate anion via reduction effectively converts the sulfur from an electrophilic center (in the disulfide) to a potent nucleophilic one (in the thiolate). More sophisticated methods in peptide and protein chemistry utilize polarity reversal for selective modifications. rsc.organu.edu.au These strategies are recognized as powerful tools in small molecule synthesis and catalysis. rsc.org
Oxidation-Reduction Chemistry of the Disulfide Linkage
The disulfide linkage is central to the redox chemistry of Disulfide, bis[2-(phenylthio)phenyl]. It can be readily reduced to its corresponding thiols or oxidized to various higher oxidation state sulfur-oxygen species. libretexts.org
Reduction: The S-S bond can be cleaved reductively to yield two equivalents of the corresponding thiol, 2-(phenylthio)benzenethiol. youtube.com This is a fundamental reaction in disulfide chemistry. libretexts.org
Reaction Scheme: (PhS-C₆H₄)-S-S-(C₆H₄-SPh) + 2 [H] → 2 (PhS-C₆H₄)-SH
Common reducing agents for this transformation include:
Hydride reagents like sodium borohydride (B1222165) (NaBH₄). wikipedia.org
Phosphines such as triphenylphosphine (B44618) (PPh₃) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Other thiols, like dithiothreitol (B142953) (DTT), in a thiol-disulfide exchange reaction. libretexts.org
Oxidation: Mild oxidation of the disulfide bond typically yields a thiolsulfinate. Further oxidation can produce a thiolsulfonate, and ultimately, sulfonic acids under harsh conditions. mdpi.com
Reaction Scheme: (PhS-C₆H₄)-S-S-(C₆H₄-SPh) --[O]--> (PhS-C₆H₄)-S(O)-S-(C₆H₄-SPh) (Thiolsulfinate) (PhS-C₆H₄)-S(O)-S-(C₆H₄-SPh) --[O]--> (PhS-C₆H₄)-SO₂-S-(C₆H₄-SPh) (Thiolsulfonate)
Oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide, often with a catalyst, are commonly used for these transformations. mdpi.com The more electron-rich sulfur atom is typically oxidized preferentially in unsymmetrical disulfides. mdpi.com
| Transformation | Reagent Class | Resulting Functional Group |
| Reduction | Hydride reagents, Phosphines, Thiols | Thiol |
| Mild Oxidation | Peracids, Hydrogen Peroxide | Thiolsulfinate |
| Stronger Oxidation | Peracids, Hydrogen Peroxide | Thiolsulfonate |
Advanced Spectroscopic Characterization of Disulfide, Bis 2 Phenylthio Phenyl and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups and for probing the strength and nature of chemical bonds.
The IR spectrum of Disulfide, bis[2-(phenylthio)phenyl] is expected to show characteristic absorption bands for the aromatic rings and the carbon-sulfur bonds. Based on data from related compounds like dibenzyl disulfide, the following vibrational modes can be anticipated. mdpi.comnist.gov
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-S stretching: The carbon-sulfur stretching vibrations are expected to appear in the fingerprint region, typically around 700-600 cm⁻¹.
S-S stretching: The disulfide bond stretching vibration is often weak in the IR spectrum and can be difficult to observe, but it is expected to be in the range of 500-400 cm⁻¹.
Table 2: Representative IR Absorption Bands for Aromatic Disulfides Frequencies are based on data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 700 - 600 |
| S-S Stretch | 500 - 400 |
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly well-suited for observing non-polar bonds. The disulfide (S-S) bond, which is often weak in the IR spectrum, typically gives rise to a relatively strong and easily identifiable signal in the Raman spectrum. The frequency of the S-S stretching vibration, usually found in the 550-450 cm⁻¹ region, is sensitive to the conformation of the C-S-S-C dihedral angle. This makes Raman spectroscopy a valuable tool for studying the conformational properties of disulfide bridges in molecules. nih.gov
The Raman spectrum of Disulfide, bis[2-(phenylthio)phenyl] would also be expected to show strong bands corresponding to the aromatic ring vibrations, providing further confirmation of the molecular structure.
Electronic Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of molecules like Disulfide, bis[2-(phenylthio)phenyl] and its metal complexes. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring within the molecule.
For organic disulfides, the UV-Vis spectra are typically characterized by absorptions arising from n → σ* and π → π* transitions. The lone pair electrons on the sulfur atoms (n electrons) can be excited into antibonding sigma orbitals (σ) of the S-S bond. Aromatic moieties, such as the phenyl and phenylthio groups in the title compound, give rise to intense π → π transitions. Studies on various disulfide compounds show that the wavelength of maximal absorbance (λmax) for the n → σ* transition of the disulfide bond is highly sensitive to the C–S–S–C dihedral angle, with values ranging broadly from 250 to 500 nm.
In metal complexes derived from Disulfide, bis[2-(phenylthio)phenyl], the UV-Vis spectra become more complex and informative. In addition to the intraligand transitions (π → π* and n → σ*), new absorption bands corresponding to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions (for transition metals) can appear.
For instance, studies on copper(II) complexes with related 2-phenylthiodiphenyl disulfide ligands show broad absorption extending into the visible region (up to 800 nm). acs.org The spectra of such complexes often exhibit intense bands in the UV region and potentially weaker, broader bands in the visible region. Absorption peaks around 232 nm have been attributed to n-π* electron transfers within the aromatic rings. acs.org Coordination to a metal center often causes a red-shift (bathochromic shift) in the ligand-centered absorption bands. researchgate.net The appearance of new, lower-energy bands is often indicative of charge-transfer processes between the metal and the sulfur-containing ligand. These LMCT bands, typically involving the sulfur lone pairs and empty metal d-orbitals, are crucial for understanding the electronic communication and bonding within the complex.
Table 1: Representative UV-Vis Absorption Data for Related Disulfide Compounds and Complexes
| Compound/Complex Type | Wavelength Range (nm) | Tentative Assignment | Reference |
|---|---|---|---|
| Aromatic Disulfides | 250 - 500 | n → σ* (S-S) | |
| 2-Phenylthiodiphenyl disulfide derivatives | ~232 | n → π* (Aromatic) | acs.org |
| Polymer-Cu(II) Complex with Disulfide Ligand | up to 800 | MLCT/LMCT, d-d | acs.org |
| Heteroleptic Silver(I) Complexes | 330 - 380 | π → π* / n → π* | mdpi.com |
| Bimetallic Ni/Na Complex | 249, 343 | Ligand-Centered (red-shifted) | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for studying species with one or more unpaired electrons, such as radicals or paramagnetic transition metal ions. nih.gov For derivatives of Disulfide, bis[2-(phenylthio)phenyl], this technique is specifically applied to its complexes with paramagnetic metal centers (e.g., Cu(II), Fe(III), Mn(II)). The method is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field.
The resulting ESR spectrum provides detailed information about the electronic environment of the paramagnetic center. Key parameters derived from an ESR spectrum include the g-factor, hyperfine coupling constants, and zero-field splitting parameters.
g-Factor: The g-factor is a tensor quantity that reflects the local electronic environment and symmetry of the metal ion. For a metal complex with a Disulfide, bis[2-(phenylthio)phenyl] ligand, the g-values would be sensitive to the geometry of the coordination sphere and the nature of the metal-sulfur bond.
Hyperfine Coupling: This refers to the interaction (coupling) of the electron spin with the magnetic moments of nearby nuclear spins (e.g., the metal nucleus or nuclei of donor atoms like ¹⁴N if present). The resulting splitting pattern can help identify the coordinating atoms and elucidate the delocalization of the unpaired electron onto the ligand.
Zero-Field Splitting (ZFS): For systems with more than one unpaired electron (S > 1/2), ZFS describes the splitting of spin states even in the absence of an external magnetic field. Analysis of ZFS is crucial for understanding the magnetic anisotropy of the complex. nih.gov
In practice, obtaining well-resolved ESR spectra for transition metal complexes often requires specific conditions. Samples are typically analyzed as frozen solutions (glasses) or as powders, often at cryogenic temperatures (e.g., liquid nitrogen or helium) to increase relaxation times. For powdered samples, the spectrum represents an average over all possible orientations of the molecule, leading to characteristic lineshapes from which the principal components of the g-tensor (gx, gy, gz) can be extracted. Studies on dinuclear copper(II) complexes, for example, use ESR in conjunction with magnetic susceptibility measurements to quantify the antiferromagnetic coupling between the metal centers. researchgate.net For complexes of Disulfide, bis[2-(phenylthio)phenyl], ESR would be a powerful tool to probe the metal-ligand interactions and the electronic structure of the paramagnetic center.
X-ray Diffraction Analysis for Solid-State Structures
For the disulfide moiety itself, a key structural parameter is the C–S–S–C torsion (dihedral) angle, which typically is non-planar with a value approaching 90°. This conformation minimizes repulsion between the lone pairs of electrons on the adjacent sulfur atoms. X-ray analysis also provides the exact S-S and C-S bond lengths, which can be compared with typical values to assess any electronic or steric influences from the substituted phenyl rings.
When Disulfide, bis[2-(phenylthio)phenyl] acts as a ligand in a metal complex, X-ray diffraction reveals the coordination mode of the ligand, the geometry of the metal center (e.g., tetrahedral, square planar, octahedral), and the precise metal-sulfur bond distances. This information is critical for understanding the nature of the metal-ligand interaction.
Table 2: Representative Single-Crystal X-ray Diffraction Data Parameters
| Parameter | Description | Example Data Type |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., Monoclinic, Triclinic). | Monoclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c, C2/c). | C2/c |
| Cell Parameters (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between bonded atoms (e.g., M-S, S-S, C-S). | M-S: ~2.3 Å; S-S: ~2.0 Å |
| Bond Angles | Angles between three connected atoms (e.g., C-S-S, S-M-S). | C-S-S: ~104° |
| Torsion Angles | Dihedral angles describing conformation (e.g., C-S-S-C). | C-S-S-C: ~85-90° |
| Coordination Geometry | The arrangement of ligands around the metal center. | Distorted Tetrahedral |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through the analysis of fragmentation patterns.
For Disulfide, bis[2-(phenylthio)phenyl], the molecular ion peak [M]⁺• in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of organic disulfides under mass spectrometric conditions (e.g., Electron Ionization, EI) is well-documented. The primary fragmentation pathways often involve cleavage of the relatively weak S-S bond and the C-S bonds. Common fragmentation processes for dialkyl disulfides include intramolecular hydrogen transfer to form [RSSH]⁺• ions. cdnsciencepub.com For aromatic disulfides, fragmentation can involve skeletal rearrangements.
In the context of peptide and protein analysis, various fragmentation methods are used to characterize disulfide linkages. While traditional collision-induced dissociation (CID) can be difficult to interpret for disulfide-linked species, techniques like electron-transfer dissociation (ETD) are more effective as they can preferentially cleave the disulfide bond, generating fragments corresponding to the individual thiol components. nih.gov More advanced techniques like fragment correlation mass spectrometry can also directly characterize disulfide cleavage pathways. chemrxiv.org
For Disulfide, bis[2-(phenylthio)phenyl], the expected fragmentation would likely involve:
S-S bond cleavage: This would lead to the formation of a [C₆H₅SC₆H₄S]⁺ radical ion.
C-S bond cleavage: Cleavage of the phenyl-sulfur or the phenylthio-phenyl bond could lead to various aromatic fragment ions.
Rearrangements: Complex rearrangements involving the aromatic rings and sulfur atoms are also possible.
Table 3: Plausible Mass Spectrometry Fragments for Disulfide, bis[2-(phenylthio)phenyl] (C₂₄H₁₈S₄)
| Fragment Ion Formula | Description of Loss/Cleavage |
|---|---|
| [C₂₄H₁₈S₄]⁺• | Molecular Ion (M⁺•) |
| [C₁₂H₉S₂]⁺ | Homolytic S-S bond cleavage |
| [C₆H₅S]⁺ | Phenylthio group fragment |
| [C₆H₅]⁺ | Phenyl group fragment |
Advanced Techniques (e.g., EXAFS for Metal-Sulfur Bonding)
Beyond the standard spectroscopic methods, advanced techniques such as X-ray Absorption Spectroscopy (XAS) offer deeper insights into the local atomic and electronic structure, particularly for metal complexes of Disulfide, bis[2-(phenylthio)phenyl]. XAS is element-specific and can be applied to non-crystalline (amorphous or solution) samples. It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near Edge Structure (XANES): The XANES region, at and near the absorption edge of an element (e.g., the sulfur K-edge or a metal K- or L-edge), is sensitive to the oxidation state and coordination geometry of the absorbing atom. By analyzing the S K-edge XANES spectrum, one can gain information on the electronic environment of the sulfur atoms in the disulfide and thioether moieties, and how this environment changes upon coordination to a metal. Time-resolved XAS at the sulfur K-edge has been used to identify short-lived radical intermediates in the photochemistry of disulfide bonds. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations that appear at energies above the absorption edge. Analysis of these oscillations provides precise structural information about the local environment of the absorbing atom. For a metal complex of Disulfide, bis[2-(phenylthio)phenyl], EXAFS analysis at the metal's absorption edge can determine:
The identity and number of coordinating atoms in the first coordination shell (e.g., the number of sulfur and other donor atoms bonded to the metal).
Precise metal-ligand bond distances with high accuracy (typically ±0.02 Å).
Information about atoms in outer coordination shells.
Sulfur K-edge EXAFS has been successfully applied to determine the structures of metal-thiolate complexes, providing clear evidence of S-S and S-C interactions that complement data from metal-edge EXAFS and X-ray crystallography. This makes EXAFS a powerful tool for characterizing the metal-sulfur bonding in complexes of Disulfide, bis[2-(phenylthio)phenyl], especially in cases where single crystals for diffraction studies cannot be obtained. nih.gov
Theoretical and Computational Investigations of Disulfide, Bis 2 Phenylthio Phenyl
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
No specific DFT studies on Disulfide, bis[2-(phenylthio)phenyl] were found in the public domain.
Conformation Analysis and Conformational Space Searching
Information regarding the conformational analysis and searching of the conformational space for this compound is not publicly available.
Modeling of Solvent Effects on Metal Complexation
There is no available information on the modeling of solvent effects on the metal complexation of this specific disulfide.
Analysis of Bonding Interactions and Charge Distribution
Detailed analysis of bonding interactions and charge distribution for Disulfide, bis[2-(phenylthio)phenyl] is not available in the searched resources.
Computational Studies on Reaction Mechanisms
Computational studies detailing the reaction mechanisms involving Disulfide, bis[2-(phenylthio)phenyl] could not be located.
Molecular Dynamics Simulations for Ligand-Metal Interactions
No public records of molecular dynamics simulations for the ligand-metal interactions of Disulfide, bis[2-(phenylthio)phenyl] were found.
Supramolecular Chemistry and Self Assembly Involving Disulfide, Bis 2 Phenylthio Phenyl
Design and Synthesis of Disulfide, bis[2-(phenylthio)phenyl]-Based Supramolecular Scaffolds
The rational design of supramolecular scaffolds based on Disulfide, bis[2-(phenylthio)phenyl] hinges on the strategic placement of its functional groups to direct self-assembly. The synthesis of such scaffolds typically involves the controlled formation of the disulfide bond from its corresponding thiol precursor, 2-(phenylthio)thiophenol.
One established method for the synthesis of related unsymmetrical disulfides involves a visible light-induced cascade reaction. This approach utilizes a copper(II)-incorporated conjugated microporous polymer as a photocatalyst. In a representative synthesis of a similar compound, 2-phenylthiodiphenyl disulfide, the reaction proceeds by reacting thiophenols in the presence of the catalyst and an amine base under blue light irradiation. This method has been shown to be effective for a variety of substituted thiophenols, suggesting its potential applicability for the synthesis of Disulfide, bis[2-(phenylthio)phenyl] from 2-(phenylthio)thiophenol.
Another powerful strategy for the controlled self-assembly of disulfide-containing macrocycles is pnictogen-assisted assembly. This technique employs a pnictogen, such as antimony(III) chloride (SbCl₃), to coordinate with thiolates in a mildly oxidative environment. This coordination pre-organizes the dithiol precursors, facilitating the formation of discrete disulfide cyclophanes in high yields and preventing the formation of undesired oligomers or polymers. This method has been successfully applied to various dithiol precursors, including those with heterocyclic cores, indicating its potential for creating well-defined supramolecular structures from a dithiol precursor of Disulfide, bis[2-(phenylthio)phenyl].
The table below summarizes a potential synthetic approach for Disulfide, bis[2-(phenylthio)phenyl] based on analogous reactions.
| Reaction Type | Precursor | Key Reagents & Conditions | Potential Product |
| Oxidative Coupling | 2-(phenylthio)thiophenol | Oxidizing agent (e.g., I₂, H₂O₂, air) | Disulfide, bis[2-(phenylthio)phenyl] |
| Pnictogen-Assisted Assembly | 2,2'-dithiobis(thiophenol) (hypothetical dithiol) | SbCl₃, mild oxidant | Macrocyclic scaffolds of Disulfide, bis[2-(phenylthio)phenyl] |
This table presents hypothetical synthetic routes based on established methods for similar compounds.
Noncovalent Interactions in Self-Assembly Processes
The self-assembly of Disulfide, bis[2-(phenylthio)phenyl] into ordered supramolecular structures is governed by a variety of noncovalent interactions. The interplay of these weak forces dictates the final architecture and stability of the resulting assembly.
The phenyl rings in Disulfide, bis[2-(phenylthio)phenyl] are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of the stacking can vary, including face-to-face and offset arrangements, and plays a crucial role in the formation of columnar or layered structures. In similar sulfur-containing aromatic compounds, π-π stacking has been identified as a key contributor to the stabilization of their crystal structures, often with centroid-to-centroid distances indicative of significant interaction.
C-H···π interactions are another important type of noncovalent force where a C-H bond acts as a weak donor and a π-system (an aromatic ring) acts as an acceptor. The phenyl rings of Disulfide, bis[2-(phenylthio)phenyl] can readily participate in such interactions, further stabilizing the supramolecular assembly. These interactions are directional and contribute to the specific orientation of molecules within the crystal lattice. Studies on various aromatic compounds have demonstrated the significance of C-H···π interactions in directing their self-assembly.
In addition to C-H···S hydrogen bonds, other weak interactions involving sulfur atoms, such as sulfur-sulfur (S···S) contacts, can influence the supramolecular structure. These interactions, while not as strong as conventional hydrogen bonds, can be significant in directing the packing of sulfur-rich molecules. The presence of both disulfide and thioether sulfur atoms in Disulfide, bis[2-(phenylthio)phenyl] provides multiple opportunities for such contacts, which can lead to the formation of extended networks.
The following table summarizes the key noncovalent interactions potentially involved in the self-assembly of Disulfide, bis[2-(phenylthio)phenyl].
| Interaction Type | Donor | Acceptor | Significance in Assembly |
| Hydrogen Bonding | C-H | Sulfur atom | Directional control and stabilization of molecular packing. |
| π-π Stacking | Phenyl ring (π-system) | Phenyl ring (π-system) | Formation of columnar or layered structures. |
| C-H···π Interactions | C-H bond | Phenyl ring (π-system) | Fine-tuning of molecular orientation and packing efficiency. |
| Weak Sulfur Interactions | Sulfur atom | Sulfur atom | Contribution to the overall stability of the supramolecular architecture. |
Formation of Coordination Polymers and Extended Structures
The sulfur atoms in the thioether and disulfide moieties of Disulfide, bis[2-(phenylthio)phenyl] possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. This property allows the molecule to act as a ligand in the formation of coordination polymers and other extended structures. The flexibility of the molecule can allow it to adopt various conformations to accommodate different coordination geometries of metal centers.
The interaction of similar flexible thioether ligands, such as 1,2-bis(phenylthio)ethane, with metal ions like silver(I) has been shown to produce two-dimensional coordination polymers. In these structures, the sulfur atoms coordinate to the metal centers, and the organic ligands bridge adjacent metal ions to form extended networks. ias.ac.in The nature of the resulting polymer, including its dimensionality and topology, can be influenced by factors such as the metal-to-ligand ratio, the counter-anion, and the solvent used during crystallization.
Similarly, it is anticipated that Disulfide, bis[2-(phenylthio)phenyl] could coordinate to various soft metal ions that have a high affinity for sulfur donors, such as Ag(I), Cu(I), and Hg(II). The resulting coordination polymers could exhibit diverse structural motifs, from one-dimensional chains to two- or three-dimensional networks, depending on the coordination preferences of the metal ion and the conformational flexibility of the ligand. The phenyl groups within the ligand could also play a role in the secondary organization of these polymers through the noncovalent interactions discussed previously, leading to complex and hierarchical supramolecular assemblies.
Despite a comprehensive search for scientific literature, no research articles or data have been found specifically detailing the use of the compound "Disulfide, bis[2-(phenylthio)phenyl]" in the formation of disulfide-bridged macrocycles, cavitands, pseudorotaxanes, or molecular tube architectures as outlined in the requested article structure.
The performed searches focused on identifying the synthesis, self-assembly, and supramolecular chemistry of this specific disulfide compound within the context of the specified subsections:
Pseudorotaxanes and Molecular Tube Architectures
The search results yielded information on disulfide-bridged macrocycles and other supramolecular structures derived from different dithiol precursors. However, none of the retrieved documents mentioned or provided data related to "Disulfide, bis[2-(phenylthio)phenyl]."
Consequently, due to the complete absence of research findings for "Disulfide, bis[2-(phenylthio)phenyl]" in the specified areas of supramolecular chemistry, it is not possible to generate the requested scientific article. The strict adherence to the provided outline and the focus solely on this compound cannot be fulfilled without available scientific data.
Therefore, the following sections of the requested article remain unwritten:
Disulfide-Bridged Macrocycles and Cavitands
(No information available)
Pseudorotaxanes and Molecular Tube Architectures
(No information available)
Additionally, a table of all compound names mentioned in the article cannot be generated as no article content could be produced.
Applications in Advanced Materials Science
Role of Disulfide, bis[2-(phenylthio)phenyl] in Polymer Chemistry
The presence of both a cleavable disulfide bond and stable thioether linkages makes this compound a valuable precursor and building block in polymer synthesis.
Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and flame-retardant properties. researchgate.net A common synthetic route to PPS involves the reaction of sodium sulfide (B99878) with p-dichlorobenzene. researchgate.net However, research has demonstrated that aromatic disulfides can also serve as effective precursors for PPS and its derivatives. oup.comresearchgate.net
The polymerization of aromatic disulfides, such as diphenyl disulfide, can be achieved in the presence of Lewis acids like AlCl₃, proceeding through the cleavage of the S-S bond. oup.comacs.org This method has been successfully applied to synthesize various substituted PPS polymers. oup.comresearchgate.net For instance, the thermolysis of bis(4-halophenyl) disulfides has been shown to yield high molecular weight PPS. researchgate.net The reactivity of the precursor is dependent on the halogen substituent, with the following trend observed for polymerization: I > Br > Cl > F. researchgate.net
While direct polymerization of Disulfide, bis[2-(phenylthio)phenyl] is not explicitly detailed in the cited literature, its structural similarity to these precursors suggests its potential as a monomer. The phenylthio groups could enhance solubility and processability, while the disulfide bond provides a reactive site for polymerization, potentially leading to PPS-related polymers with tailored properties.
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| Precursor Compound | Polymerization Outcome | Reference |
|---|---|---|
| bis(4-iodophenyl) disulfide | High molecular weight poly(phenylene sulfide) | researchgate.net |
| bis(4-bromophenyl) disulfide | Poly(phenylene sulfide) with a melting temperature >250 °C (with reducing agent) | researchgate.net |
| bis(4-chlorophenyl) disulfide | Low molecular weight polymer | researchgate.net |
| bis(4-fluorophenyl) disulfide | Remained stable under thermolysis conditions | researchgate.net |
The incorporation of organosulfur units, particularly disulfide bonds, into polymer backbones is a key strategy for creating functional materials. nih.gov The disulfide bond is a dynamic covalent bond, meaning it can be cleaved and reformed under specific stimuli, such as reducing agents or light. This property is exploited in the design of materials for drug delivery, self-healing applications, and recyclable thermosets.
Polymers containing sulfur in their main chain exhibit a range of useful properties. tandfonline.com The presence of sulfur atoms can lead to biodegradability and oxidative degradability, which are advantageous for biomedical applications where the polymer needs to break down into biocompatible byproducts. nih.gov The synthesis of such polymers can be achieved through various methods, including the thiol-ene reaction, which involves the addition of a thiol to an alkene. nih.gov The versatility of these synthetic methods allows for the creation of organosulfur-based polymers with diverse structures and customized features. nih.gov
Disulfide, bis[2-(phenylthio)phenyl] serves as an ideal building block for such functional polymers. Its disulfide linkage can be incorporated into a polymer backbone, imparting stimuli-responsive behavior. The bulky phenylthio side groups can influence the polymer's physical properties, such as its solubility, thermal characteristics, and morphology.
Electronic and Optical Materials Development
The sulfur atoms and aromatic rings in Disulfide, bis[2-(phenylthio)phenyl] give rise to distinct electronic and optical characteristics that are of interest for the development of new materials.
Organosulfur compounds are a cornerstone of modern electronics, finding use in a wide array of applications from antibiotics to advanced polymers. britannica.com The electronic properties of these molecules are heavily influenced by the sulfur atoms. Sulfur's ability to exist in various oxidation states and its polarizability contribute to the unique electronic structures of these compounds. britannica.com
In aromatic systems, sulfur atoms can effectively participate in π-conjugation, which is crucial for charge transport. rsc.orgrsc.org The position of sulfur atoms within a molecule can significantly affect intermolecular interactions (such as S--π and S--S interactions) and, consequently, the material's charge mobility. rsc.orgrsc.org Organic semiconductors, which are often composed of π-bonded molecules containing heteroatoms like sulfur, are typically insulators but become semiconducting when charges are introduced through doping or photoexcitation. wikipedia.orgyoutube.com The presence of sulfur can influence the band gap, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key parameter in determining a material's electronic and optical properties. mdpi.com
The development of organic semiconductors is a rapidly advancing field, with applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. youtube.comacs.org Many high-performance organic semiconductors are based on sulfur-containing aromatic compounds, such as derivatives of thiophene (B33073) and dithienothiophene. rsc.orgrsc.orgacs.org These materials combine good charge carrier mobility with stability and processability. acs.org
For example, linear acenes that incorporate fused thiophene units have demonstrated high charge mobilities, with some derivatives reaching up to 0.47 cm² V⁻¹ s⁻¹. acs.org The sulfur atoms in these structures enhance intermolecular π-stacking, facilitating efficient charge transport through the material. Similarly, polymers like polythiophene are well-studied conductive polymers whose electronic properties can be tuned by modifying their chemical structure. mdpi.com
Given its structure, which contains multiple aromatic rings and sulfur atoms, Disulfide, bis[2-(phenylthio)phenyl] and polymers derived from it could be explored for applications in organic electronics. The thioether and disulfide linkages provide a conjugated pathway that could support charge transport, making it a potential candidate for use as a semiconductor or as a component in conductive polymer blends.
Transition metal complexes are of significant interest for their luminescent properties, which arise from electronic transitions involving the metal center and its surrounding ligands. uoa.grfu-berlin.de The photophysical behavior of these complexes can be finely tuned by modifying the structure of the ligands. uoa.gr Ligands containing thioether groups are known to form stable complexes with a variety of transition metals, including platinum(II), palladium(II), gold(I), and ruthenium(II). csic.eswikipedia.org
The coordination of a thioether ligand to a metal center can influence the energy of the resulting complex's excited states. wikipedia.org In some cases, the presence of sulfur can enhance luminescence by altering the energy of non-radiative decay pathways. uoa.gr For instance, heterometallic gold(I)-thallium(I) complexes supported by an aza-thioether macrocyclic ligand have been shown to exhibit interesting thermochromic luminescence, with emissions resulting from metal-metal-to-ligand charge transfer (MMLCT) transitions. csic.es The design of such luminescent materials often focuses on creating rigid ligand structures to suppress non-radiative decay and enhance emission quantum yields. csic.es
Disulfide, bis[2-(phenylthio)phenyl], with its multiple sulfur atoms and aromatic rings, represents a potentially valuable ligand for the construction of novel luminescent metal complexes. The two phenylthio groups could act as a chelating or bridging ligand, coordinating to one or more metal centers. The resulting complexes could exhibit unique photophysical properties, with potential applications in sensing, bio-imaging, and as emitters in OLEDs. fu-berlin.denih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Disulfide, bis[2-(phenylthio)phenyl]
Currently, specific, high-yield synthetic routes to Disulfide, bis[2-(phenylthio)phenyl] are not well documented. Future research should focus on developing and optimizing synthetic methodologies. A promising starting point could be the adaptation of existing methods for analogous diaryl disulfides. For instance, a visible light-induced cascade reaction, which has been successfully used for the synthesis of 2-phenylthiodiphenyl disulfides, could be explored. acs.org This method utilizes a copper-incorporated conjugated microporous polymer as a heterogeneous catalyst, offering the advantages of mild reaction conditions and catalyst recyclability. acs.org
Key research objectives in this area should include:
Adaptation of Oxidative Coupling Reactions: Investigating the oxidative coupling of a suitable precursor, 2-(phenylthio)thiophenol, using various oxidizing agents and catalytic systems.
Metal-Catalyzed Cross-Coupling Strategies: Exploring transition-metal-catalyzed reactions to form the C-S bonds and the S-S bond in a controlled manner.
Mechanistic Studies: Elucidating the reaction mechanisms of newly developed synthetic pathways to enable rational optimization for higher yields and purity.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Oxidative Coupling of 2-(phenylthio)thiophenol | Potentially straightforward, one-step reaction. | Precursor availability and stability; control of over-oxidation. |
| Metal-Catalyzed Cross-Coupling | High degree of control and potential for high yields. | Catalyst cost and sensitivity; multi-step synthesis may be required. |
| Visible-Light Photocatalysis | Mild reaction conditions; environmentally friendly. | Catalyst development and optimization; quantum yield efficiency. |
Design of Chiral Disulfide, bis[2-(phenylthio)phenyl] Derivatives for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis. The rigid backbone and potential for introducing chiral substituents make Disulfide, bis[2-(phenylthio)phenyl] an attractive scaffold for the design of novel chiral ligands. Future research should focus on the synthesis of enantiomerically pure derivatives and their application in asymmetric transformations.
Strategies for introducing chirality could include:
Introduction of Chiral Substituents: Attaching chiral moieties to the phenyl rings of the core structure.
Atropisomeric Chirality: Inducing axial chirality by introducing bulky substituents that restrict the rotation around the C-S or S-S bonds. The dihedral angle of the C-S-S-C core in diaryl disulfides, which is typically around 85°, could favor the formation of stable atropisomers.
Once synthesized, these chiral ligands could be coordinated with various transition metals (e.g., ruthenium, rhodium, palladium) and tested in a range of asymmetric reactions, such as hydrogenations, C-C bond formations, and allylic alkylations. The electronic and steric properties of the ligands could be fine-tuned to optimize enantioselectivity. The development of novel chiral architectures is a continuous challenge in chemistry, and exploring bis-indole and other scaffolds can provide inspiration for designing these new disulfide-based ligands. nih.govnih.gov
Investigation of Disulfide, bis[2-(phenylthio)phenyl] in Photocatalytic Systems
Organic disulfides have emerged as versatile players in photocatalysis, capable of acting as photocatalysts, hydrogen atom transfer (HAT) catalysts, or initiators. nih.gov Upon photoirradiation, the disulfide bond can undergo homolytic cleavage to generate thiyl radicals, which are highly reactive species that can drive a variety of chemical transformations. nih.gov
Future investigations into the photocatalytic properties of Disulfide, bis[2-(phenylthio)phenyl] should explore:
Thiyl Radical Generation and Reactivity: Studying the efficiency of photolytic S-S bond cleavage under different light conditions and the subsequent reactivity of the generated 2-(phenylthio)phenylthiyl radicals.
Application in Photoredox Catalysis: Evaluating its potential as a cocatalyst in photoredox reactions, leveraging the electron transfer properties of the thiyl radicals. nih.gov
Development of Novel Photoinitiated Reactions: Exploring its use in promoting reactions such as cyclizations, anti-Markovnikov additions, and polymerizations under mild, light-driven conditions. nih.gov
The unique electronic properties conferred by the phenylthio substituents may offer distinct advantages over simpler diaryl disulfides in photocatalytic applications.
Advanced Materials Applications and Performance Optimization
The incorporation of disulfide bonds into polymers and other materials can impart stimulus-responsive and self-healing properties. nih.govencyclopedia.pub The reversible nature of the disulfide bond allows for dynamic covalent chemistry, where the material can adapt and repair in response to external stimuli such as light, heat, or redox changes. nih.gov
Future research should focus on integrating the Disulfide, bis[2-(phenylthio)phenyl] moiety into advanced materials, with potential applications in:
Self-Healing Polymers: Designing polymers with disulfide cross-linkages that can be cleaved and reformed to repair damage.
Stimulus-Responsive Gels: Creating hydrogels or organogels that exhibit changes in their physical properties in response to specific triggers.
Drug Delivery Systems: Developing nanocarriers that release their payload upon encountering the reducing environment characteristic of some biological tissues. nih.govencyclopedia.pub
Integration of Disulfide, bis[2-(phenylthio)phenyl] into Complex Supramolecular Systems
Supramolecular chemistry involves the design and synthesis of complex assemblies held together by non-covalent interactions. The disulfide bond can act as a dynamic covalent linker in the construction of such systems. The aromatic nature of Disulfide, bis[2-(phenylthio)phenyl] also provides opportunities for π-π stacking and other non-covalent interactions.
Future research in this area could explore:
Construction of Macrocycles and Cages: Using Disulfide, bis[2-(phenylthio)phenyl] as a building block for the synthesis of novel supramolecular architectures.
Development of Molecular Switches: Investigating the reversible cleavage and formation of the disulfide bond as a mechanism for switching the properties of a supramolecular assembly.
Guest Binding and Recognition: Studying the ability of supramolecular systems containing this disulfide to bind and recognize specific guest molecules.
The integration of the unique structural and electronic features of Disulfide, bis[2-(phenylthio)phenyl] into complex supramolecular systems could lead to the development of new functional materials with applications in sensing, catalysis, and molecular machinery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for bis[2-(phenylthio)phenyl] disulfide, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or oxidative coupling of thiol precursors. For example, reacting 2-(phenylthio)benzenethiol with oxidizing agents like iodine or hydrogen peroxide under controlled pH (neutral to slightly acidic) can yield the disulfide bond. Purity is ensured using column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, S content). Mass spectrometry (EI-MS) can verify molecular ion peaks (e.g., m/z 412 for C₂₄H₁₈S₄) .
Q. Which spectroscopic techniques are most effective for characterizing bis[2-(phenylthio)phenyl] disulfide?
- Methodology :
- NMR : ¹H NMR (CDCl₃, 400 MHz) reveals aromatic protons at δ 7.2–7.8 ppm and absence of thiol (-SH) peaks. ¹³C NMR confirms sp² carbons and disulfide linkage .
- IR : Stretching vibrations for C-S (∼650 cm⁻¹) and S-S (∼500 cm⁻¹) bonds are critical .
- X-ray crystallography : Resolves bond lengths (S-S: ∼2.05 Å) and dihedral angles between aromatic rings .
Q. How does the electronic structure of bis[2-(phenylthio)phenyl] disulfide influence its reactivity in cross-coupling reactions?
- Methodology : The electron-rich phenylthio groups stabilize transition-metal intermediates (e.g., Pd⁰ or Cu¹⁺) in cross-coupling reactions. Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity with aryl halides or boronic acids .
Advanced Research Questions
Q. What are common side reactions during the synthesis of bis[2-(phenylthio)phenyl] disulfide, and how can they be mitigated?
- Challenges : Over-oxidation to sulfonic acids or undesired dimerization. For example, notes failed reactions due to competing pathways in selenide synthesis.
- Solutions :
- Use mild oxidants (e.g., O₂ instead of H₂O₂) and low temperatures (0–5°C).
- Monitor reaction progress via TLC (silica gel, UV visualization) and quench promptly after disulfide formation .
Q. How can bis[2-(phenylthio)phenyl] disulfide be applied in transition-metal-catalyzed C–S bond activation?
- Methodology : The disulfide acts as a sulfur source in C–S cross-couplings. For example, with Pd(PPh₃)₄ as a catalyst, it reacts with aryl iodides to form unsymmetrical thioethers. Optimize ligand choice (e.g., Xantphos) and solvent (DMF/toluene) to enhance yields (>80%) .
- Kinetic Studies : Use in situ FT-IR or GC-MS to track intermediates like Pd–S complexes .
Q. What strategies are effective for evaluating the biological activity of bis[2-(phenylthio)phenyl] disulfide derivatives?
- Experimental Design :
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values).
- Antitumor screening : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .
- Mechanistic insights : Use fluorescence microscopy to assess ROS generation or apoptosis markers (e.g., caspase-3) .
Q. How do structural modifications (e.g., nitro or methoxy substituents) alter the properties of bis[2-(phenylthio)phenyl] disulfide?
- Comparative Analysis :
- Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to enhance oxidative stability.
- Compare redox potentials via cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference). Nitro-substituted derivatives show higher oxidation potentials (∼1.2 V vs. 0.8 V for unmodified disulfide) .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiency of bis[2-(phenylthio)phenyl] disulfide: How to resolve?
- Root Cause : Variability in reaction conditions (e.g., solvent polarity, catalyst loading). reports high yields in Pd-catalyzed couplings, while notes side reactions in selenide synthesis.
- Resolution : Standardize protocols (e.g., anhydrous DMF, degassed solvents) and characterize intermediates (e.g., ESI-MS for metal complexes) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
